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(4-Methoxy-3-(pentyloxy)phenyl)methanol

Catalog No.
S8093401
CAS No.
M.F
C13H20O3
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxy-3-(pentyloxy)phenyl)methanol

Product Name

(4-Methoxy-3-(pentyloxy)phenyl)methanol

IUPAC Name

(4-methoxy-3-pentoxyphenyl)methanol

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C13H20O3/c1-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15-2/h6-7,9,14H,3-5,8,10H2,1-2H3

InChI Key

XVYWIYGUZCUOKH-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(C=CC(=C1)CO)OC

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)CO)OC

(4-Methoxy-3-(pentyloxy)phenyl)methanol, also known as 4-Methoxy-3-(pentyloxy)benzyl alcohol, is an organic compound characterized by its molecular formula C13H18O3C_{13}H_{18}O_3 and a molecular weight of approximately 222.28 g/mol. The structure features a methoxy group and a pentyloxy group attached to a phenyl ring, along with a hydroxymethyl group, which contributes to its chemical reactivity and biological properties. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The hydroxymethyl group can be reduced to form the corresponding alkane or alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The methoxy and pentyloxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions. Common reagents include various nucleophiles such as amines or thiols.

These reactions are facilitated by varying reaction conditions, including temperature, solvent choice, and the presence of catalysts.

The synthesis of (4-Methoxy-3-(pentyloxy)phenyl)methanol typically involves the following methods:

  • Direct Alkylation: A common method involves the reaction of 4-methoxybenzaldehyde with 1-pentanol in the presence of an acid catalyst. The mixture is heated under reflux to facilitate the formation of the desired product.
  • Reduction of Aldehyde: Alternatively, starting from 4-methoxy-3-(pentyloxy)benzaldehyde, reduction can be performed using sodium borohydride or lithium aluminum hydride to yield (4-Methoxy-3-(pentyloxy)phenyl)methanol.

These methods highlight the compound's versatility as an intermediate in organic synthesis.

(4-Methoxy-3-(pentyloxy)phenyl)methanol has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules and pharmaceuticals.
  • Biochemical Studies: The compound can be utilized in studies investigating enzyme interactions and metabolic pathways.
  • Pharmaceutical Development: It acts as a precursor in drug formulation processes.
  • Industrial Use: This compound is also used in producing fragrances and specialty chemicals due to its aromatic properties.

Interaction studies involving (4-Methoxy-3-(pentyloxy)phenyl)methanol focus on its reactivity with biomolecules. The aldehyde functionality can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, studies may explore how the methoxy and pentyloxy groups influence solubility and permeability across biological membranes.

Several compounds share structural similarities with (4-Methoxy-3-(pentyloxy)phenyl)methanol. A comparison highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
4-MethoxybenzaldehydeLacks pentyloxy groupLess hydrophobic, potentially lower bioavailability
3-Methoxy-4-(pentyloxy)benzaldehydeDifferent positioning of methoxy and pentyloxy groupsAffects reactivity and applications
4-Methoxy-3-(3-phenylpropoxy)benzaldehydeContains a phenylpropoxy groupOffers different reactivity patterns
4-Methoxy-3-(methoxymethyl)benzaldehydeAdditional methoxymethyl groupAlters chemical behavior significantly

The uniqueness of (4-Methoxy-3-(pentyloxy)phenyl)methanol lies in its specific substitution pattern that imparts distinct chemical properties beneficial for various applications in research and industry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.14124450 g/mol

Monoisotopic Mass

224.14124450 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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